3-[(Pyridine-3-carbonyl)-amino]-propionic acid

Catalog No.
S3131165
CAS No.
17274-88-3
M.F
C9H10N2O3
M. Wt
194.19
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Pyridine-3-carbonyl)-amino]-propionic acid

CAS Number

17274-88-3

Product Name

3-[(Pyridine-3-carbonyl)-amino]-propionic acid

IUPAC Name

3-(pyridine-3-carbonylamino)propanoic acid

Molecular Formula

C9H10N2O3

Molecular Weight

194.19

InChI

InChI=1S/C9H10N2O3/c12-8(13)3-5-11-9(14)7-2-1-4-10-6-7/h1-2,4,6H,3,5H2,(H,11,14)(H,12,13)

InChI Key

YDXHLWILLGRTEB-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C(=O)NCCC(=O)O

solubility

not available

Application in Crystal Engineering

Field: Crystal Engineering

Summary of the Application: Pyridine carboxylic acid has been used in the synthesis and structural characterization of adducts with squaric acid .

Methods of Application: In this work, squaric acid was used as a coformer to pyridine carboxylic acid cocrystallization. Among the three newly prepared complexes, there is an example of a salt–cocrystal continuum – pyridinium-2-carboxylate squaric acid adduct and two ionic complexes .

Results or Outcomes: The X-ray structural analysis showed that picolinic acid exists in one of the complexes as a zwitterion. In turn, pyridine carboxylic acids in the other two complexes are in a cationic form .

Application in Nonlinear Optics

Field: Nonlinear Optics

Summary of the Application: The interaction between pyridine 3-carboxylic acid (PyCA) and a silver nanocluster (Ag 3) has been examined using density functional theory (DFT) with a 6-31G++ (d,p) basis set .

Methods of Application: Adsorption on silver causes a difference in the structural parameters mainly of the atoms which are closer to the silver cluster. The plot of the molecular electrostatic potential (MEP) surface, natural population analysis (NPA), and Fukui calculations reveals the charge transfers from the silver cluster to pyridine 3-carboxylic acid through the carboxyl group .

Results or Outcomes: After adsorption on silver a significant reduction in the HOMO-LUMO gap indicates the enhancement in the nonlinear optical effect. The calculation of first hyperpolarizability of the system suggests the possibility of nonlinear optical (NLO) application of the PyCA-Ag 3 system .

Application in Organic Synthesis

Field: Organic Synthesis

Summary of the Application: Pyrrolidine-3-carboxylic acid derivatives have been synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones .

Methods of Application: To concisely synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .

Results or Outcomes: Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .

Application in Biomedical Research

Field: Biomedical Research

Summary of the Application: 1H-pyrazolo[3,4-b]pyridine derivatives have been synthesized and studied for various biomedical applications .

Methods of Application: Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .

Results or Outcomes: The advantages and drawbacks of each method are considered, and the different pattern substitutions of the pyrazolo[3,4-b]pyridine scaffold selected for each disease are given more importance .

Application in Asymmetric Synthesis

Field: Asymmetric Synthesis

3-[(Pyridine-3-carbonyl)-amino]-propionic acid is an organic compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol. It features a pyridine ring substituted with a carbonyl group and an amino group attached to a propionic acid moiety. This compound is recognized for its potential applications in biochemistry and pharmaceuticals due to its structural properties that allow for various interactions in biological systems .

Typical of amino acids and related derivatives, including:

  • Amide Formation: The amino group can react with carboxylic acids to form amides.
  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, resulting in the formation of an amine.
  • Nucleophilic Substitution: The nitrogen atom in the pyridine ring can participate in nucleophilic substitution reactions, particularly with electrophiles.

These reactions are crucial for further modifications and derivatizations of the compound in synthetic chemistry .

3-[(Pyridine-3-carbonyl)-amino]-propionic acid exhibits notable biological activities, including:

  • Antioxidant Properties: It may scavenge free radicals, contributing to cellular protection.
  • Enzyme Inhibition: This compound has shown potential as an inhibitor for various enzymes, which could be beneficial in therapeutic contexts.
  • Neuroprotective Effects: Preliminary studies suggest that it may have neuroprotective properties, making it a candidate for further research in neurodegenerative diseases.

These activities highlight its potential as a lead compound in drug development .

Several methods exist for synthesizing 3-[(Pyridine-3-carbonyl)-amino]-propionic acid:

  • Starting from Pyridine Derivatives:
    • Pyridine-3-carboxylic acid is reacted with appropriate amino acids under acidic conditions to yield the desired product.
  • Using Coupling Reagents:
    • The amino acid can be coupled with pyridine derivatives using coupling agents like carbodiimides, facilitating the formation of amide bonds.
  • Multi-step Synthesis:
    • A more complex synthesis may involve multiple steps where intermediates are formed and subsequently transformed into the final product through selective reactions.

Each method varies in efficiency and yield, depending on the specific reagents and conditions used .

3-[(Pyridine-3-carbonyl)-amino]-propionic acid has several applications:

  • Biochemical Research: It is utilized as a biochemical tool in proteomics research to study protein interactions and modifications.
  • Pharmaceutical Development: Its unique structure makes it a candidate for developing new drugs targeting specific biological pathways.
  • Agricultural Chemistry: Potential applications in developing agrochemicals that enhance plant growth or resistance.

These applications underscore its versatility in various scientific fields .

Studies investigating the interactions of 3-[(Pyridine-3-carbonyl)-amino]-propionic acid with biological molecules reveal:

  • Protein Binding: It has been shown to bind selectively to certain proteins, influencing their activity.
  • Receptor Interaction: Preliminary data suggest that it may interact with specific receptors in the central nervous system, which could explain its neuroprotective effects.

Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 3-[(Pyridine-3-carbonyl)-amino]-propionic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
3-Hydroxy-2-[(5-hydroxy-pyridine-3-carbonyl)-amino]-propionic acidC9H10N2O4Contains hydroxy groups enhancing solubility
(S)-3-(1H-Indol-3-yl)-2-[(pyridine-3-carbonyl)-amino]-propionic acidC17H15N3O3Indole moiety adds complexity and potential biological activity
5-Hydroxy-pyridine-3-carboxylic acidC6H5NO3Lacks the propionic acid side chain but shares the pyridine core

These compounds exhibit unique properties that differentiate them from 3-[(Pyridine-3-carbonyl)-amino]-propionic acid, highlighting its distinctiveness in terms of structure and potential applications .

Novel Catalytic Approaches in Amide Bond Formation for Nicotinoyl-β-alanine Analogues

Amide bond formation between pyridine-3-carboxylic acid and β-alanine represents the foundational step in synthesizing 3-[(Pyridine-3-carbonyl)-amino]-propionic acid. Traditional methods, such as carbodiimide-mediated couplings, often require stoichiometric reagents and generate wasteful byproducts. Recent innovations in organocatalysis have addressed these limitations. A breakthrough involves the use of tropylium ion as a Lewis acid catalyst, which activates carboxylic acids via oxygen coordination, enhancing their electrophilicity for nucleophilic amine attack. This method achieves yields exceeding 85% under mild conditions (room temperature, 12–24 hours), outperforming classical coupling agents like HOBt/DIC in both efficiency and atom economy.

The tropylium ion’s unique electronic structure enables dual activation of reactants: it polarizes the carbonyl group of pyridine-3-carboxylic acid while simultaneously increasing the nucleophilicity of β-alanine’s amine group. Mechanistic studies suggest a stepwise process involving iminium intermediate formation, followed by hydrolysis to yield the final amide. This approach eliminates the need for protecting groups, making it particularly advantageous for synthesizing sensitive nicotinoyl derivatives. Comparative studies show that tropylium catalysis reduces reaction waste by 40% compared to traditional peptide coupling methods, aligning with green chemistry principles.

Regioselective Functionalization of Pyridine Rings in Propionamide Scaffolds

The pyridine ring’s electronic anisotropy necessitates precise strategies for regioselective functionalization. Palladium-catalyzed C–H activation has emerged as a powerful tool for modifying the pyridine moiety in 3-[(Pyridine-3-carbonyl)-amino]-propionic acid derivatives. For example, palladium(II) acetate in combination with oxidizing agents like silver(I) oxide enables ortho-C–H arylation of 2-phenylpyridine substrates, a reaction relevant to nicotinoyl-β-alanine analogues. This method achieves >90% regioselectivity for the ortho position due to the directing effect of the pyridine nitrogen, which coordinates palladium and positions it proximal to the target C–H bond.

A complementary approach employs base-mediated C4-sulfonylation of pyridines. Using N-methylpiperidine as a regiocontrolling agent, triflic anhydride-activated pyridines undergo sulfinic acid salt addition at the C4 position with 95% selectivity. This method’s success hinges on the base’s ability to stabilize transition states through non-covalent interactions, as demonstrated by density functional theory (DFT) calculations. The table below summarizes key regioselective functionalization methods:

MethodCatalyst/BasePosition ModifiedSelectivityYield (%)
Pd-catalyzed C–H arylationPd(OAc)~2~/Ag~2~OOrtho>90%78–92
Base-mediated sulfonylationN-methylpiperidineC495%65–85

These strategies enable the installation of diverse functional groups—such as sulfones, halogens, and aryl rings—onto the pyridine core, expanding the structural diversity of nicotinoyl-β-alanine derivatives for structure-activity relationship studies.

Green Chemistry Paradigms in Large-Scale Production Optimization

Scalable synthesis of 3-[(Pyridine-3-carbonyl)-amino]-propionic acid demands processes that minimize environmental impact. Enzymatic catalysis offers a sustainable alternative to traditional chemical methods. Nitrilases from Burkholderia japonicum and Pseudomonas nitroreducens catalyze the hydrolysis of β-aminopropionitrile to β-alanine—a key precursor—with 90% efficiency while suppressing byproduct formation. This biotransformation operates under aqueous conditions (pH 7.0–8.0, 30°C), eliminating organic solvent use.

Continuous-flow reactors further enhance sustainability. A carbon disulfide-mediated system achieves direct amide bond formation between pyridine-3-carboxylic acid and β-alanine in 92% yield, with a 15-minute residence time and 90% solvent recycling efficiency. This system’s modular design allows integration with in-line purification, reducing energy consumption by 30% compared to batch processes.

Metabolic engineering in microbial hosts presents another frontier. Overexpression of aspartate decarboxylase in E. coli strains redirects carbon flux toward β-alanine biosynthesis, achieving titers of 120 g/L in optimized fermenters. Coupling this with pyridine-3-carboxylic acid production via glucose-fed fermentation creates a fully biological route to the target compound, circumventing traditional chemical synthesis altogether.

The electronic structure of 3-[(Pyridine-3-carbonyl)-amino]-propionic acid plays a critical role in its bioactivity, particularly in interactions with biological targets such as enzymes and receptors. Quantum mechanical calculations at the Hartree-Fock level reveal that the pyridine-3-carbonyl group induces a dipole moment of $$ \mu = 4.12 \, \text{D} $$ [1], creating a polarized region that facilitates hydrogen bonding with proximal amino acid residues. The lone pair electrons on the pyridine nitrogen ($$ \text{p}K_a = 2.6 $$) [3] enhance the compound’s ability to participate in cation-π interactions, a phenomenon observed in nicotinic acetylcholine receptor binding studies [6].

The β-alanine moiety contributes to bioactivity by adopting a zwitterionic configuration in physiological pH, as evidenced by partial atomic charges derived from Mulliken population analysis. The carboxylate group ($$ \text{-COO}^- $$) exhibits a charge of $$ -0.78 \, e $$, while the amide nitrogen carries a partial positive charge of $$ +0.34 \, e $$ [1]. This charge distribution stabilizes interactions with positively charged lysine or arginine side chains in protein binding pockets.

Electronic PropertyValueMethod
HOMO Energy$$ -6.12 \, \text{eV} $$DFT/B3LYP/6-31G(d) [1]
LUMO Energy$$ -1.89 \, \text{eV} $$DFT/B3LYP/6-31G(d) [1]
Dipole Moment$$ 4.12 \, \text{D} $$HF/6-31G(d) [1]
Pyridine N Partial Charge$$ -0.45 \, e $$MP2/cc-pVTZ [1]

Molecular Dynamics Simulations of Protein-Ligand Complex Stability

Molecular dynamics (MD) simulations of 3-[(Pyridine-3-carbonyl)-amino]-propionic acid bound to the ATP-binding site of heat shock protein 90 (HSP90) reveal a mean binding free energy of $$ \Delta G = -9.3 \, \text{kcal/mol} $$ over a 100-ns trajectory. The pyridine ring maintains stable π-stacking interactions with Phe138 ($$ \text{distance} = 3.8 \, \text{Å} $$) [4], while the propionic acid tail forms salt bridges with Lys58 ($$ \text{distance} = 2.5 \, \text{Å} $$) [1]. Radial distribution function (RDF) analysis of water molecules around the ligand shows a peak at $$ r = 2.8 \, \text{Å} $$, indicating strong hydration of the carboxylate group.

The compound’s conformational stability was further assessed using root-mean-square deviation (RMSD) measurements. The β-alanine backbone exhibits an RMSD of $$ 1.2 \, \text{Å} $$ relative to the initial crystal structure, compared to $$ 2.8 \, \text{Å} $$ for the pyridine moiety, suggesting greater rigidity in the aliphatic region. Principal component analysis (PCA) of trajectory data identifies two dominant motion modes: (1) torsional rotation of the amide bond ($$ \pm 15^\circ $$) and (2) planar vibration of the pyridine ring ($$ \text{frequency} = 12 \, \text{cm}^{-1} $$) [1].

Comparative Conformational Analysis Through Density Functional Theory

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level was employed to compare the conformational landscape of 3-[(Pyridine-3-carbonyl)-amino]-propionic acid with its structural analogs. The global minimum energy conformation features a dihedral angle $$ \theta(\text{C3-N-C=O}) = 172^\circ $$, stabilizing intramolecular hydrogen bonding between the amide hydrogen ($$ \text{H} \cdots \text{O} = 1.9 \, \text{Å} $$) and the pyridine carbonyl oxygen [1]. In contrast, the methyl-substituted analog 2-[Methyl(pyridine-3-carbonyl)amino]propanoic acid (PubChem CID: 62627241) adopts a twisted conformation ($$ \theta = 112^\circ $$) due to steric hindrance from the methyl group [2].

Parameter3-[(Pyridine-3-carbonyl)-amino]-propionic Acid2-[Methyl(pyridine-3-carbonyl)amino]propanoic Acid
Bond Length (C=O)$$ 1.23 \, \text{Å} $$ [1]$$ 1.24 \, \text{Å} $$ [2]
Dihedral Angle $$ \theta $$$$ 172^\circ $$ [1]$$ 112^\circ $$ [2]
Intramolecular H-bond Energy$$ -4.7 \, \text{kcal/mol} $$ [1]Not observed [2]
Relative Energy (kcal/mol)$$ 0.0 $$ (global minimum) [1]$$ +3.2 $$ [2]

Linear regression analysis of Hammett substituent constants ($$ \sigma $$) versus DFT-calculated reaction enthalpies for decarboxylation reveals a strong correlation ($$ R^2 = 0.91 $$) [1], underscoring the electronic influence of the pyridine ring on the compound’s stability.

Mechanistic Overview of Competitive Inhibition

The compound 3-[(Pyridine-3-carbonyl)-amino]-propionic acid functions as a structural analog of nicotinic acid, exhibiting competitive inhibition characteristics within the nicotinamide adenine dinucleotide biosynthesis pathways [1] [2]. This compound demonstrates particular affinity for the Preiss-Handler pathway, where it competes with endogenous nicotinic acid for binding to nicotinic acid phosphoribosyltransferase [3] [4]. The competitive inhibition mechanism involves direct binding to the active site of the enzyme, preventing the natural substrate from accessing the catalytic domain [5] [6].

Pathway-Specific Interference Patterns

The three primary pathways of nicotinamide adenine dinucleotide biosynthesis demonstrate differential susceptibility to competitive inhibition by 3-[(Pyridine-3-carbonyl)-amino]-propionic acid [3] [7]. The salvage pathway, mediated by nicotinamide phosphoribosyltransferase, shows the highest enzyme activity in liver tissue, with rates 10-20 times greater than in kidney, spleen, heart, muscle, brain, or lung [8] [9]. The Preiss-Handler pathway exhibits particular relevance in metabolically active organs including liver, kidney, brain, and skeletal muscle [10] [4].

Table 1: Nicotinamide Adenine Dinucleotide Biosynthesis Pathway Inhibition Data

PathwayKey EnzymeSubstrateProductKm Value (µM)Competitive Inhibitor
Salvage PathwayNAMPTNicotinamideNMN5.0NAD+, NADH, ATP
Preiss-Handler PathwayNAPRTNicotinic AcidNAMN13.5Nicotinic acid derivatives
De Novo PathwayQPRTQuinolinic AcidNAMNVariableQuinolinic acid analogs

Quantitative Inhibition Kinetics

The competitive inhibition exhibited by 3-[(Pyridine-3-carbonyl)-amino]-propionic acid demonstrates concentration-dependent effects on enzyme kinetics [11] [12]. Studies indicate that nicotinamide adenine dinucleotide levels are maintained through tight regulation, with normal cellular concentrations decreasing nicotinamide phosphoribosyltransferase catalytic efficiency by increasing the apparent Km for nicotinamide [11] [13]. The competitive inhibition mechanism results in a right-shift in the inhibition constant for nicotinamide, accompanying increased enzyme activity under specific conditions [13] [14].

Cellular Metabolic Impact

The interference with nicotinamide adenine dinucleotide biosynthesis through competitive inhibition leads to profound metabolic consequences [12] [15]. The primary metabolic basis involves attenuation of glycolysis by reducing nicotinamide adenine dinucleotide availability to glyceraldehyde 3-phosphate dehydrogenase [12]. This blockade results in accumulation of glycolytic intermediates before the glyceraldehyde 3-phosphate dehydrogenase step, with corresponding decreases in intermediates following this enzymatic step [12] [15].

Allosteric Regulation of Nicotinamide Phosphoribosyltransferase

Allosteric Site Identification and Binding Mechanisms

Recent crystallographic studies have revealed the presence of a rear channel in nicotinamide phosphoribosyltransferase that serves as an allosteric regulatory site [16] [13]. This rear channel binding site demonstrates the capacity to regulate nicotinamide binding and enzyme turnover through allosteric modulation [14] [17]. The mechanism involves binding of positive allosteric modulators to this rear channel, which subsequently influences the conformation of the active site and enhances catalytic efficiency [16] [18].

Positive Allosteric Modulation Effects

Nicotinamide phosphoribosyltransferase positive allosteric modulators demonstrate the capability to increase enzyme activity up to 5-fold through specific binding interactions [11] [19]. The mechanism of allosteric activation involves relief of feedback inhibition by nicotinamide, nicotinamide adenine dinucleotide, and adenosine triphosphate, which are natural regulatory molecules that typically suppress enzyme activity [11] [14]. The positive allosteric modulators achieve this enhancement by stabilizing the open states containing the phosphoenzyme intermediate, thereby lowering activation barriers for ribosylation and dephosphorylation reactions [16] [13].

Table 2: Nicotinamide Phosphoribosyltransferase Allosteric Regulation Mechanisms

Regulatory MechanismInhibitor/ActivatorKi or IC50MechanismEffect on Activity
Feedback Inhibition by NAD+NAD+2.0 µMCompetitive inhibition at active siteDecreased (180-fold reduction)
Feedback Inhibition by NADHNADH50-100 µMNon-competitive inhibitionDecreased
Feedback Inhibition by ATPATP4.0 mMInhibition at high concentrationsDecreased
Allosteric Activation by N-PAMsPositive Allosteric Modulators10-100 nMRear channel binding enhances activityIncreased (up to 5-fold)
Phosphorylation-dependent activationATP-dependent phosphorylationN/AHistidine-247 phosphorylationIncreased (160,000-fold NAM affinity)

Phosphorylation-Dependent Regulatory Mechanisms

The allosteric regulation of nicotinamide phosphoribosyltransferase involves adenosine triphosphate-dependent phosphorylation of histidine-247 within the active site [5] [8]. This phosphorylation event represents a critical regulatory mechanism that increases nicotinamide affinity by approximately 160,000-fold, thereby dramatically enhancing catalytic efficiency [5] [8]. The phosphoenzyme intermediate formation allows for stabilization of the enzyme-phosphoribosylpyrophosphate complex, facilitating efficient capture of nicotinamide substrate [5] [8].

Feedback Inhibition Mechanisms

The tight regulation of nicotinamide phosphoribosyltransferase involves multiple feedback inhibition mechanisms that maintain cellular nicotinamide adenine dinucleotide homeostasis [11] [13]. Nicotinamide adenine dinucleotide exhibits competitive inhibition with an inhibition constant of 2.0 µM, while adenosine triphosphate demonstrates inhibition at concentrations exceeding 4.0 mM [11] [13]. These feedback mechanisms ensure appropriate regulation of enzyme activity in response to cellular energy status and nicotinamide adenine dinucleotide availability [11] [14].

Metabolic Fate Analysis in Mammalian Hepatic Systems

Hepatic Uptake and Transport Mechanisms

The hepatic metabolism of 3-[(Pyridine-3-carbonyl)-amino]-propionic acid involves specialized transport systems that facilitate cellular uptake [20] [21]. Nicotinic acid transport into human liver cells occurs through organic anion transporter 2, which demonstrates high affinity for nicotinic acid with a Km value of 13.5 µM [20] [22]. This transport mechanism exhibits acidic pH dependence, temperature sensitivity, and energy requirement, but operates independently of sodium ion gradients [21] [23].

Enzymatic Processing and Metabolic Pathways

The hepatic processing of nicotinic acid derivatives follows established metabolic pathways that involve sequential enzymatic transformations [24] [25]. The liver maintains the highest nicotinamide phosphoribosyltransferase activity among all organs, demonstrating enzyme activity levels 10-20 times greater than kidney, spleen, heart, muscle, brain, or lung tissues [8] [26]. This elevated hepatic enzyme activity reflects the central role of liver tissue in nicotinamide adenine dinucleotide metabolism and cellular energy homeostasis [24] [27].

Table 3: Mammalian Hepatic Nicotinamide Adenine Dinucleotide Metabolism

Metabolic ProcessKey Transporter/EnzymeKm ValueTissue SpecificityRegulatory Factors
Nicotinic Acid UptakeOAT2 (SLC22A7)13.5 µMLiver-specific OAT2 expressionpH-dependent, Ca2+/calmodulin
Nicotinic Acid TransportHigh-affinity carrier system0.73 µMHepatocytes, HepG2 cellsAcidic pH, energy-dependent
NAD+ SynthesisNAPRT → NMNAT → NADSYNVariableHigh in liver (10-20x other organs)Substrate availability
NAD+ DegradationCD38, PARP, SirtuinsVariableLiver, kidney, muscleOxidative stress, inflammation
Nicotinamide RecyclingNAMPT5.0 µMHighest in liverNAD+/NADH ratio

Metabolic Fate Determination

The metabolic fate of 3-[(Pyridine-3-carbonyl)-amino]-propionic acid in hepatic systems involves multiple enzymatic pathways that determine cellular distribution and biological activity [28] [24]. The compound undergoes saturable uptake processes in hepatocytes, with transport mechanisms exhibiting concentration-dependent kinetics [21] [29]. The hepatic nicotinamide adenine dinucleotide salvage pathway demonstrates particular importance in maintaining cellular energy homeostasis, with nicotinamide phosphoribosyltransferase serving as the rate-limiting enzyme [24] [27].

Cellular Compartmentalization and Distribution

The hepatic metabolism of nicotinic acid derivatives exhibits distinct compartmentalization patterns that influence biological activity and metabolic fate [27] [30]. The liver demonstrates striking differences between nicotinamide adenine dinucleotide/reduced nicotinamide adenine dinucleotide versus nicotinamide adenine dinucleotide phosphate/reduced nicotinamide adenine dinucleotide phosphate ratios within cytosolic and mitochondrial compartments [30]. Cytosolic nicotinamide adenine dinucleotide/reduced nicotinamide adenine dinucleotide ratios range between 500-1000, while mitochondrial ratios demonstrate more reduced states between 5-10 [30].

XLogP3

-0.6

Dates

Last modified: 08-18-2023

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